2,3-Dihydroxypropyl phenylacetate

Description

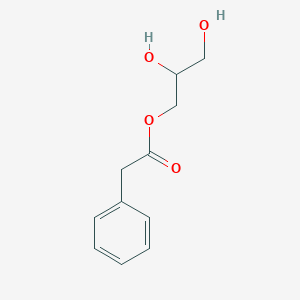

2,3-Dihydroxypropyl phenylacetate is a theoretical or understudied ester derivative of glycerol (2,3-dihydroxypropanol) and phenylacetic acid.

Properties

CAS No. |

516484-04-1 |

|---|---|

Molecular Formula |

C11H14O4 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

2,3-dihydroxypropyl 2-phenylacetate |

InChI |

InChI=1S/C11H14O4/c12-7-10(13)8-15-11(14)6-9-4-2-1-3-5-9/h1-5,10,12-13H,6-8H2 |

InChI Key |

CANHRSQDYAGCEB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)OCC(CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxypropyl phenylacetate typically involves the esterification of phenylacetic acid with glycerol. One common method includes mixing phenylacetic acid and glycerol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions at elevated temperatures to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher efficiency and yield. The use of solid acid catalysts, such as Amberlyst-15, can also enhance the selectivity and yield of the esterification process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxypropyl phenylacetate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Phenylacetic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated derivatives.

Scientific Research Applications

2,3-Dihydroxypropyl phenylacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in studies related to enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dihydroxypropyl phenylacetate involves its interaction with specific molecular targets and pathways. The ester group can be hydrolyzed by esterases, leading to the release of phenylacetic acid and glycerol. Phenylacetic acid can then participate in various metabolic pathways, including the synthesis of neurotransmitters and other biologically active compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2,3-dihydroxypropyl phenylacetate (hypothetical) with structurally related esters based on molecular features, sources, and research findings from the evidence:

Structural and Functional Analysis

- 2,3-Dihydroxypropyl acetate: Structure: Short-chain (C2) acetate ester. Simpler hydrophile-lipophile balance, making it suitable for emulsification .

- 2,3-Dihydroxypropyl elaidate: Structure: Long-chain trans-unsaturated fatty acid (elaidate) ester. Higher molecular weight and lipophilicity compared to acetate.

- Iosimenol: Structure: Complex iodinated derivative with dihydroxypropyl groups. Demonstrates how dihydroxypropyl moieties enhance solubility in contrast agents .

- Research Gaps: No direct synthesis or application data; toxicity and pharmacokinetics remain speculative.

Notes

Data Limitations : The provided evidence lacks explicit references to this compound. Comparisons rely on structural analogs, highlighting the need for targeted studies.

Toxicological Gaps : Even for documented analogs like 2,3-dihydroxypropyl acetate, toxicological profiles are incomplete .

Structural Diversity: The dihydroxypropyl moiety is versatile, enabling applications ranging from contrast agents (e.g., Iosimenol ) to fungal metabolites (e.g., elaidate ester ).

Future Directions : Synthesis and characterization of this compound could explore its efficacy as a drug delivery vehicle or bioactive compound, leveraging its aromaticity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.